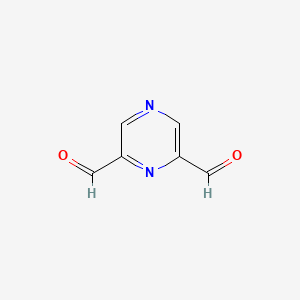
Hexadecyl sodium sulfate-D33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl sodium sulfate-D33 involves the deuteration of sodium hexadecyl sulfate. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for scientific research applications .
化学反応の分析
Types of Reactions
Hexadecyl sodium sulfate-D33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
科学的研究の応用
Hexadecyl sodium sulfate-D33 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biological membranes and protein interactions due to its surfactant properties.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.
Industry: Applied in the formulation of detergents and emulsifiers due to its surfactant properties.
作用機序
The mechanism of action of hexadecyl sodium sulfate-D33 involves its surfactant properties, which allow it to interact with biological membranes and proteins. The incorporation of deuterium into the compound can affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific research applications .
類似化合物との比較
Hexadecyl sodium sulfate-D33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Sodium hexadecyl sulfate: The non-deuterated version of this compound.
Sodium dodecyl sulfate: A shorter-chain surfactant commonly used in laboratory and industrial applications.
Sodium tetradecyl sulfate: Another surfactant with a slightly shorter chain length than hexadecyl sodium sulfate.
The deuterium labeling of this compound provides unique advantages in scientific research, particularly in studies involving reaction mechanisms, pharmacokinetics, and metabolic profiling .
特性
分子式 |
C16H33NaO4S |
|---|---|
分子量 |
377.7 g/mol |
IUPAC名 |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChIキー |
GGHPAKFFUZUEKL-XZAQTRAVSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)







![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)

